N-(4-fluorophenyl)-3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide
Description
N-(4-fluorophenyl)-3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide is a structurally complex molecule featuring a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene) with a prop-2-en-1-yl substituent, a methyl group at position 11, and a sulfanyl-propanamide linkage to a 4-fluorophenyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with known bioactive molecules, such as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2S2/c1-3-11-27-22(29)20-17-9-4-14(2)13-18(17)31-21(20)26-23(27)30-12-10-19(28)25-16-7-5-15(24)6-8-16/h3,5-8,14H,1,4,9-13H2,2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNVSJSMGHBQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCCC(=O)NC4=CC=C(C=C4)F)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s tricyclic system contrasts with the monocyclic 1,2,4-triazole and bicyclic oxazolidine cores. The pyrazolo-pyrimidine-chromenone core in ’s compound shares fused aromaticity with the target compound, suggesting possible overlap in biological targets (e.g., kinase inhibition) .
Functional Groups: The 4-fluorophenyl group is a common motif in pharmaceuticals due to its metabolic stability and electron-withdrawing effects. This group is shared with ’s triazole derivatives and ’s chromenone compound . The sulfanyl-propanamide linkage in the target compound differs from the sulfonamide in , which may alter solubility and hydrogen-bonding capacity.
Synthesis :
- The target compound’s propanamide linkage likely involves HATU-mediated coupling, as seen in . In contrast, ’s triazoles require cyclization under basic conditions , while employs transition-metal-catalyzed cross-coupling .
Spectroscopic and Tautomeric Behavior
IR Spectroscopy :
- The absence of ν(S-H) (~2500–2600 cm⁻¹) in the target compound’s IR spectrum (inferred from ) confirms the thione tautomer, similar to triazole derivatives [7–9] in .
- The carbonyl stretch (C=O, ~1663–1682 cm⁻¹) in the propanamide moiety aligns with amide vibrations observed in ’s oxazolidine-carboxamide .
Tautomerism :
- Like the 1,2,4-triazole-3(4H)-thiones in , the target compound’s tricyclic core may exhibit tautomeric equilibria, influencing its reactivity and binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
